molecular formula C16H24N2O3 B11823846 tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11823846
M. Wt: 292.37 g/mol
InChI Key: XPWXTLWTYYNSTI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352489-93-0) is a high-purity chemical intermediate certified under ISO quality systems for critical research and development applications . This compound belongs to the class of pyrrolidine derivatives, a group known for its significant value in medicinal chemistry and drug discovery. Structurally related pyrrolidine compounds have been investigated in patented research for their potential use as complement pathway modulators, indicating the therapeutic relevance of this chemical class . Furthermore, the pyrrolidine scaffold is a key building block in developing covalent inhibitors for targets like the transcription factor TEAD, which plays a critical role in the Hippo signaling pathway and is associated with cell proliferation and various malignancies . As a Boc-protected pyrrolidine, this compound serves as a versatile building block for synthesizing more complex molecules, including potential pharmaceuticals and chemical probes. It is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-11-9-12(10-17-14(11)20-5)13-7-6-8-18(13)15(19)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

XPWXTLWTYYNSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced piperidine derivatives, and substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Pyridine Ring : Often accomplished via coupling reactions like Suzuki-Miyaura coupling.
  • Esterification : The tert-butyl ester group is introduced using tert-butyl alcohol in the presence of an acid catalyst.

These methods highlight the compound's versatility as a building block in organic synthesis.

Medicinal Chemistry

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has garnered attention for its potential therapeutic properties. It is being investigated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines, such as triple-negative breast cancer (TNBC) models. For instance, compounds structurally related to this pyrrolidine derivative have shown promise in reducing tumor growth in vivo .
  • Neuroactive Effects : Due to its structural similarity to known neuroactive compounds, it is being studied for potential applications in treating neurological disorders .

Biological Interactions

Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. The compound may interact with specific enzymes or receptors, modulating their activity and influencing signaling pathways relevant to various diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals diverse properties and potential applications:

Compound NameStructure FeaturesNotable Properties
Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylateSimilar pyrrolidine and methoxypyridine structurePotential neuroactive effects
Tert-butyl 2-(2-bromopyridin-3-yloxy)methylpyrrolidineContains bromine substituentEnhanced reactivity due to halogen
Tert-butyl (2R)-2-[methoxy(methyl)amino]carbonylpyrrolidineDifferent substitution pattern on nitrogenVariations in biological activity

This table illustrates the unique characteristics of this compound, particularly its specific methoxy and methyl substitutions that may enhance its biological activity.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry as a reagent in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new materials .

Case Studies

  • Antitumor Studies : A series of compounds derived from related structures were evaluated for their antitumor potential against TNBC cell lines. Results indicated significant growth inhibition without toxicity to non-tumorigenic cells, highlighting the therapeutic promise of these derivatives .
  • Biological Activity Evaluation : Interaction studies have demonstrated that this compound can modulate enzyme activity, suggesting its role as a lead compound in drug discovery efforts targeting specific biological pathways .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyridine-Pyrrolidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Pyridine Substituents Pyrrolidine Modifications Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy Methylcarbamate linkage ~281.3 Intermediate for alkaloid synthesis
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 6-chloro, 5-iodo Oxymethylene bridge ~510.7 Halogenated intermediate for cross-coupling
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-bromo, 3-methoxy Silyl-protected hydroxymethyl ~497.5 Stabilized for aqueous-phase reactions
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 2-methyl Chiral methyl and oxymethylene groups 391.5 ([M+H]+ = 392) Stereoselective synthesis
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo, 3-dimethoxymethyl Dimethoxymethyl protection ~471.4 Acid-sensitive intermediate

Key Comparative Analysis

  • Substituent Effects on Reactivity :

    • Electron-Donating Groups (e.g., methoxy, methyl) : The target compound’s 6-methoxy and 5-methyl groups enhance pyridine ring stability and direct electrophilic substitution. In contrast, halogenated analogs (e.g., 6-chloro-5-iodo in ) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of halogens .
    • Steric Effects : Bulky substituents like tert-butyldimethylsilyloxy (in ) increase steric hindrance, reducing undesired side reactions but complicating purification. The target compound’s methyl group offers moderate steric control.
  • Protective Group Strategies :

    • tert-Butyl Carbamate : Provides robust protection for pyrrolidine amines under basic or nucleophilic conditions, as seen in the target compound and . Its cleavage typically requires strong acids (e.g., HCl/dioxane) .
    • Silyl Ethers (e.g., tert-butyldimethylsilyloxy) : Used in for hydroxyl protection, offering orthogonal deprotection (e.g., fluoride ions) compared to tert-butyl groups.
  • Spectroscopic Differentiation :

    • NMR Profiles : The compound in exhibits distinct ¹H NMR shifts for its chiral methyl (δ ~1.2 ppm) and pyridyloxy protons (δ ~6.8–7.5 ppm). The target compound’s 5-methyl and 6-methoxy groups would similarly deshield adjacent protons, though exact shifts depend on substitution patterns .
    • Mass Spectrometry : The [M+H]+ ion at m/z 392 for contrasts with higher molecular weights for halogenated or silylated analogs (e.g., m/z ~497 for ), aiding structural confirmation.

Research Findings and Trends

Recent studies emphasize the utility of pyridine-pyrrolidine hybrids in drug discovery. For example:

  • Chiral Synthesis : The stereoselective preparation of tert-butyl 2-methyl-5-(pyridyloxy)pyrrolidine derivatives () underscores the importance of chirality in optimizing pharmacokinetic properties.
  • Stability Enhancements : Silyl-protected analogs () demonstrate improved stability in protic solvents compared to the target compound’s methoxy group, which may hydrolyze under acidic conditions.

Biological Activity

Tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H20_{20}N2_2O3_3, with a molecular weight of approximately 278.35 g/mol. The compound features a pyrrolidine ring and a pyridine derivative, which are common structural motifs in biologically active molecules.

Structural Features

FeatureDescription
Pyrrolidine Ring A five-membered nitrogen-containing ring
Pyridine Derivative Contains a methoxy and methyl substitution
tert-Butyl Group Provides steric hindrance and lipophilicity

Preliminary studies indicate that this compound interacts with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, similar to other pyridine derivatives known for their enzyme-modulating activities.
  • Receptor Binding : It may also bind to certain receptors, influencing signaling pathways that are critical in disease states.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .
  • Neuroactive Properties : Structural analogs have been reported to possess neuroactive effects, indicating that this compound may also influence neurological pathways .

Case Study 1: Antitumor Effects

A study evaluated the antitumor efficacy of related compounds in xenograft models using the MDA-MB-231 triple-negative breast cancer cell line. The results indicated a significant reduction in tumor volume following treatment with compounds bearing similar structural features .

Case Study 2: Neuroactivity

In another investigation, pyridine derivatives demonstrated selective agonist properties against protein targets involved in neurodegenerative diseases. This suggests that this compound could be explored for neuroprotective applications .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesNotable Properties
Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidineSimilar pyrrolidine and methoxypyridine structurePotential neuroactive effects
Tert-butyl 2-(2-bromopyridin-3-yloxy)methylpyrrolidineContains bromine substituentEnhanced reactivity due to halogen
Tert-butyl (2R)-2-[methoxy(methyl)amino]carbonylpyrrolidineDifferent substitution pattern on nitrogenPossible variations in biological activity

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with a pyridine precursor and a pyrrolidine derivative. Key steps include:
  • Coupling : Use Suzuki-Miyaura cross-coupling to attach the pyridine moiety to the pyrrolidine ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .
  • Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen. Deprotection can be achieved using trifluoroacetic acid (TFA) in dichloromethane .
  • Optimization : Adjust reaction time (12–24 hours), stoichiometry (1.2–1.5 equivalents of coupling partners), and temperature to minimize by-products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure structural fidelity when synthesizing this compound, given the presence of structurally similar pyridine derivatives?

  • Methodological Answer :
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and substituent positions. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and tert-butyl protons (δ 1.4 ppm) are key diagnostic signals .
  • Chromatographic Purity : Monitor reactions with TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water) to distinguish from analogs like tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate .

Advanced Research Questions

Q. What strategies can be employed to study the enantioselective synthesis of this compound, and how does stereochemistry influence its biological interactions?

  • Methodological Answer :
  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to generate enantiopure pyrrolidine intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers with targets like kinases or GPCRs, leveraging structural data from analogs (e.g., tert-butyl chloropyridine derivatives) .

Q. How can computational modeling predict the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility (LogP ~2.5), cytochrome P450 interactions, and hepatotoxicity. Compare with structurally related compounds (e.g., tert-butyl 5-chloro-6-methoxypyrazolo[4,3-b]pyridine derivatives) to identify metabolic hotspots .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability in biological membranes, focusing on the methoxy-pyridine group’s interactions with lipid bilayers .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported yields for similar pyrrolidine-pyridine derivatives during scale-up?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or ReactIR to track intermediate formation and identify bottlenecks (e.g., Boc deprotection efficiency dropping at >10 g scale) .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%), and agitation speed. Cross-reference with tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate scale-up data .

Biological Activity Exploration

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. Use staurosporine as a positive control .
  • SAR Analysis : Modify the methoxy or methyl groups on the pyridine ring and test analogs (e.g., tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate) to establish structure-activity relationships .

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